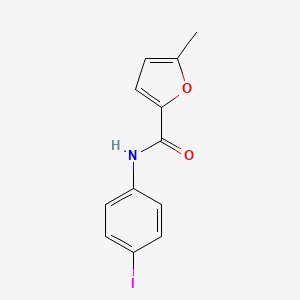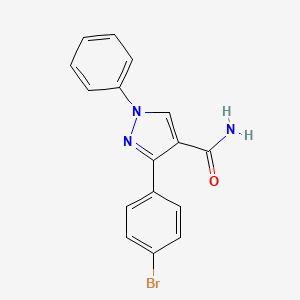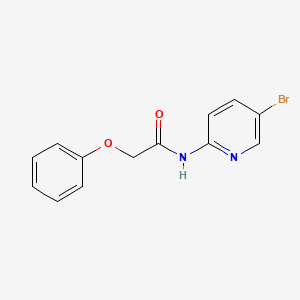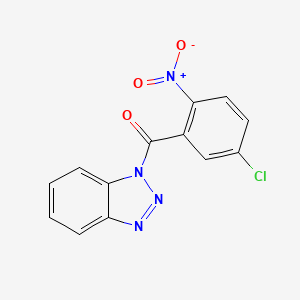![molecular formula C15H14N2O3S B5847950 4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as MNTB and has been widely studied for its potential applications in scientific research.
Mécanisme D'action
MNTB inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately cell death. MNTB has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This activation leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1, and the suppression of inflammation.
Biochemical and Physiological Effects:
MNTB has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. MNTB has also been found to reduce inflammation and oxidative stress in various disease models, including stroke and Alzheimer's disease. Additionally, MNTB has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNTB has several advantages for lab experiments. It is a potent and selective inhibitor of PARP-1, making it a valuable tool for studying the role of PARP-1 in various cellular processes. MNTB has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, MNTB has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, MNTB has a short half-life in vivo, which can make it challenging to maintain therapeutic levels in the body.
Orientations Futures
For the study of MNTB include the development of more potent and selective PARP-1 inhibitors, investigation of its role in other cellular processes, and exploration of its therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of MNTB involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(methylthio)aniline in the presence of a base to yield MNTB. The overall yield of the synthesis is around 60-70%.
Applications De Recherche Scientifique
MNTB has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of PARP-1 by MNTB has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNTB has also been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-6-7-11(8-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGPFQHSHGTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)

![2-[(4-chloro-3-methylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5847885.png)
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)


![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)

![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![4-methoxy-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5847973.png)
